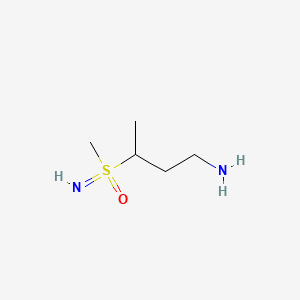![molecular formula C16H15ClN2O B6605419 3-[2-(4-chlorophenyl)phenyl]piperazin-2-one CAS No. 2241127-77-3](/img/structure/B6605419.png)
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one is a compound that belongs to the class of piperazine derivatives Piperazine derivatives are known for their wide range of biological and pharmaceutical activities
準備方法
The synthesis of 3-[2-(4-chlorophenyl)phenyl]piperazin-2-one can be achieved through several methods. One common synthetic route involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This method typically involves the reaction of (S,S)-N,N’-bisnosyl diamine with diphenylvinylsulfonium triflate in the presence of a base such as DBU, leading to the formation of protected piperazines. Deprotection of these intermediates followed by selective intramolecular cyclization yields the desired piperazine derivative .
Industrial production methods for piperazine derivatives often involve large-scale reactions using similar synthetic routes but optimized for higher yields and purity. These methods may include the use of continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
化学反応の分析
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions.
For example, oxidation of the compound can lead to the formation of corresponding N-oxides, while reduction can yield secondary amines. Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups onto the aromatic rings, leading to a diverse array of derivatives .
科学的研究の応用
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one has been extensively studied for its potential applications in scientific research. In medicinal chemistry, it is explored for its potential as an antihistamine, antipsychotic, and antidepressant agent. Its piperazine moiety is known to positively modulate the pharmacokinetic properties of drug substances, making it a valuable scaffold in drug design .
In biology, this compound is investigated for its antimicrobial, antiviral, and anticancer activities. It has shown promising results in inhibiting the growth of various pathogens and cancer cell lines, making it a potential candidate for the development of new therapeutic agents .
In the industrial sector, this compound is used as an intermediate in the synthesis of agrochemicals and other fine chemicals. Its ability to undergo various chemical transformations makes it a versatile building block in organic synthesis .
作用機序
The mechanism of action of 3-[2-(4-chlorophenyl)phenyl]piperazin-2-one is primarily attributed to its interaction with specific molecular targets and pathways. In the context of its antipsychotic and antidepressant activities, the compound is believed to modulate neurotransmitter receptors in the brain, such as serotonin and dopamine receptors. This modulation leads to altered neurotransmitter levels, which can alleviate symptoms of psychiatric disorders .
In its antimicrobial and antiviral applications, the compound is thought to disrupt the integrity of microbial cell membranes or inhibit viral replication by targeting specific enzymes or proteins essential for pathogen survival .
類似化合物との比較
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one can be compared with other piperazine derivatives such as aripiprazole, quetiapine, and indinavir. These compounds share the piperazine core structure but differ in their substituents and overall molecular architecture, leading to variations in their pharmacological profiles and applications.
For instance, aripiprazole is an antipsychotic agent used in the treatment of schizophrenia and bipolar disorder, while quetiapine is another antipsychotic with a broader spectrum of activity. Indinavir, on the other hand, is an antiretroviral drug used in the treatment of HIV/AIDS .
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for further exploration in various scientific and industrial applications.
特性
IUPAC Name |
3-[2-(4-chlorophenyl)phenyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15ClN2O/c17-12-7-5-11(6-8-12)13-3-1-2-4-14(13)15-16(20)19-10-9-18-15/h1-8,15,18H,9-10H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANAYSMBTQPEVSS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC(=O)C(N1)C2=CC=CC=C2C3=CC=C(C=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15ClN2O |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.75 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2S,3S)-2-[(2S,3S)-2-{5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanamido}-3-methylpentanamido]-N-[(1S,2R)-2-hydroxy-1-{[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]carbamoyl}propyl]-3-methylpentanamide](/img/structure/B6605359.png)
![1-[(2R)-aziridine-2-carbonyl]-4-[(3-chlorophenyl)methyl]piperazine](/img/structure/B6605361.png)

![4-[(tert-butyldimethylsilyl)oxy]-3,3-difluorobutanoicacid](/img/structure/B6605372.png)
![tert-butylN-[(1-imino-1-oxo-1lambda6-thietan-3-yl)methyl]carbamate](/img/structure/B6605380.png)



![3-[2-(pyridin-4-yl)phenyl]piperazin-2-one](/img/structure/B6605406.png)



